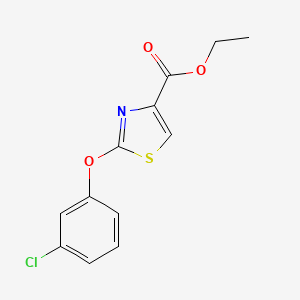
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trichloromethyl)-trifluoromethoxy-benzene, also known as 4-TCMTB, is an organic compound that has a wide range of applications in scientific research. It is a colorless, volatile liquid with a boiling point of 80°C and a melting point of -50°C. 4-TCMTB is a chlorinated aromatic compound that is commonly used as an intermediate in the synthesis of organic compounds. It has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of drugs, including anticonvulsants, antiinflammatory agents, and analgesics. It has also been used as a reagent in the synthesis of various biochemicals, such as hormones and enzymes. In addition, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been used in the synthesis of various compounds used in physiology research, such as neurotransmitters and hormones.
Mécanisme D'action
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% is a chlorinated aromatic compound that is known to act as an agonist of certain receptors in the body. It has been shown to interact with muscarinic receptors, which are receptors found in the central and peripheral nervous systems. 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has also been shown to interact with nicotinic receptors, which are receptors found in the autonomic nervous system.
Biochemical and Physiological Effects
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to increase the activity of certain hormones, such as epinephrine and norepinephrine. In addition, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been shown to increase the activity of certain neurotransmitters, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is a relatively stable compound and is not easily degraded. A limitation is that it is volatile and can easily evaporate, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% in scientific research. One potential direction is to explore its use as a therapeutic agent for the treatment of certain diseases, such as Parkinson's disease and Alzheimer's disease. Another potential direction is to explore its use in the synthesis of new drugs and biochemicals. In addition, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% could be used to explore the effects of certain hormones and neurotransmitters on the body. Finally, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% could be used to explore the effects of certain environmental toxins on the body.
Méthodes De Synthèse
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% can be synthesized through a variety of methods. One method involves the reaction of trichloromethyl triflate with 4-chlorobenzonitrile. This reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98%. Another method involves the reaction of trifluoromethanesulfonic acid and 4-chlorobenzonitrile. This reaction is also carried out in the presence of a base and the resulting product is 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98%.
Propriétés
IUPAC Name |
1-(trichloromethyl)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-7(10,11)5-1-3-6(4-2-5)15-8(12,13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNKRRMXEHALMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)


![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)

![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)


